molecular formula C19H17NO5 B11486571 6H,8H,11H-Benzo[ij]pyrano[2,3-b]quinolizine-8,11-dione, 9-hydroxy-2-methoxy-4,6,6-trimethyl-

6H,8H,11H-Benzo[ij]pyrano[2,3-b]quinolizine-8,11-dione, 9-hydroxy-2-methoxy-4,6,6-trimethyl-

Cat. No.: B11486571
M. Wt: 339.3 g/mol
InChI Key: BKKMDFFZULPGNJ-UHFFFAOYSA-N
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Description

9-hydroxy-2-methoxy-4,6,6-trimethyl-6H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxy-2-methoxy-4,6,6-trimethyl-6H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-2-methoxy-4,6,6-trimethyl-6H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties, making it valuable in organic synthesis .

Biology

In biological research, 9-hydroxy-2-methoxy-4,6,6-trimethyl-6H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for developing new medications .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 9-hydroxy-2-methoxy-4,6,6-trimethyl-6H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and pyranoquinoline compounds. Examples are:

Uniqueness

What sets 9-hydroxy-2-methoxy-4,6,6-trimethyl-6H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione apart is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

6-hydroxy-15-methoxy-10,10,12-trimethyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,11,13,15-hexaene-4,8-dione

InChI

InChI=1S/C19H17NO5/c1-9-8-19(2,3)20-16-11(9)5-10(24-4)6-12(16)17-15(18(20)23)13(21)7-14(22)25-17/h5-8,21H,1-4H3

InChI Key

BKKMDFFZULPGNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=C(C=C13)OC)C4=C(C2=O)C(=CC(=O)O4)O)(C)C

Origin of Product

United States

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